2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid
Description
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is a boronic acid derivative featuring a quinazolinone core, a heterocyclic scaffold known for its pharmacological relevance. The compound integrates a boronic acid group at the 7-position of the quinazolinone ring, enabling its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Quinazolinone derivatives are widely studied for their anticancer, antimicrobial, and kinase-inhibitory properties, with the boronic acid moiety enhancing their utility in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7BN2O4 |
|---|---|
Molecular Weight |
205.97 g/mol |
IUPAC Name |
(2,4-dioxo-1H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-7-5-2-1-4(9(14)15)3-6(5)10-8(13)11-7/h1-3,14-15H,(H2,10,11,12,13) |
InChI Key |
DNNMLUJMNBEPLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC(=O)N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products: The major products formed from these reactions include boronate esters, dihydroquinazoline derivatives, and various substituted quinazolines.
Scientific Research Applications
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This compound has been shown to target pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,4-dioxo-1,3-dihydroquinazolin-7-ylboronic acid are best contextualized by comparing it with other boronic acid-containing heterocycles. Below is an analysis of its key distinctions and similarities:
Structural Comparison
Notes:
- The quinazolinone core in the target compound introduces electron-withdrawing dioxo groups, which may reduce boronic acid reactivity compared to simpler arylboronic acids like 4-methoxyphenylboronic acid .
Research Findings and Limitations
- Synthetic Challenges: The steric bulk of the quinazolinone scaffold may reduce coupling efficiency compared to planar arylboronic acids. Optimization of ligands (e.g., PCy₃ in ) is critical .
Biological Activity
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is a compound belonging to the quinazoline family, notable for its boronic acid functional group. This unique structure allows it to engage in various biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BN₂O₄ |
| Molecular Weight | 205.97 g/mol |
| IUPAC Name | (2,4-dioxo-1H-quinazolin-7-yl)boronic acid |
| InChI Key | DNNMLUJMNBEPLJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC(=O)N2)(O)O |
The biological activity of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is primarily attributed to its ability to interact with enzymes through reversible covalent bonds. The boronic acid group can form strong interactions with active site residues of various enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in targeting pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on proteases and kinases. The boronic acid moiety is known for its ability to form stable complexes with serine and cysteine residues in enzyme active sites, effectively inhibiting their function. Such interactions have been explored for therapeutic applications in cancer treatment .
Anticancer Properties
Studies have highlighted the potential of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid as an anticancer agent. It has been shown to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
-
Inhibition of HCV Replication :
A study evaluated the anti-HCV activity of related quinazoline derivatives using HCV replicon models. The results indicated that certain derivatives exhibited EC50 values lower than those of established antiviral agents like ribavirin, suggesting that modifications in the quinazoline structure could enhance antiviral potency . -
Proteasome Inhibition :
The compound's structural similarities to known proteasome inhibitors have prompted investigations into its potential as a therapeutic agent for multiple myeloma (MM). Bortezomib, a well-known boron-containing proteasome inhibitor, serves as a reference point for evaluating the anticancer properties of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid .
Research Findings
Recent studies have focused on optimizing the structure of quinazoline derivatives to enhance their biological activity. For example:
- Structure-Activity Relationship (SAR) : Research has shown that substituents on the quinazoline core can significantly impact biological activity. Modifications at specific positions have yielded compounds with improved enzyme inhibition and anticancer effects.
- Therapeutic Index : The therapeutic index (TI) of certain derivatives has been evaluated against established drugs like ribavirin, revealing promising results that warrant further investigation into their clinical applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
